molecular formula C14H7Br2ClN2 B1503985 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline CAS No. 885277-83-8

6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline

Cat. No.: B1503985
CAS No.: 885277-83-8
M. Wt: 398.48 g/mol
InChI Key: ZYAPNNFLPBCIBC-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline is a brominated and chlorinated quinazoline derivative Quinazolines are a class of heterocyclic aromatic organic compounds with a fused benzene and pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline typically involves multiple steps, starting with the formation of the quinazoline core followed by the introduction of bromine and chlorine atoms. One common approach is the Biltz synthesis , which involves the reaction of o-aminobenzonitrile with an appropriate halogenating agent.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the halogenation reactions.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline can undergo various chemical reactions, including:

  • Oxidation: The bromine atoms can be oxidized to form bromates.

  • Reduction: The compound can be reduced to remove halogen atoms.

  • Substitution: The chlorine and bromine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas.

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Bromates and other oxidized derivatives.

  • Reduction: Reduced forms of the compound with fewer halogen atoms.

  • Substitution: Substituted quinazolines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Due to its biological activity, it is being researched for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, it is used as an intermediate in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline exerts its effects involves its interaction with specific molecular targets. The halogen atoms on the quinazoline ring can form bonds with biological molecules, influencing cellular processes. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 6-Bromo-2-(4-bromophenyl)quinazoline: Similar structure but without the chlorine atom.

  • 4-Chloro-2-(4-bromophenyl)quinazoline: Similar structure but with a different position of the chlorine atom.

  • 2-(4-Bromophenyl)-4-chloroquinazoline: Lacks the bromine atom at the 6-position.

Uniqueness: 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline is unique due to the presence of both bromine and chlorine atoms at specific positions, which can influence its reactivity and biological activity compared to similar compounds.

This compound's diverse applications and unique chemical properties make it a valuable subject of study in various scientific fields. Its potential in drug development and industrial applications highlights the importance of understanding its synthesis, reactions, and mechanisms of action.

Properties

IUPAC Name

6-bromo-2-(4-bromophenyl)-4-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Br2ClN2/c15-9-3-1-8(2-4-9)14-18-12-6-5-10(16)7-11(12)13(17)19-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAPNNFLPBCIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696251
Record name 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-83-8
Record name 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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